2-Nonylphenol

Description

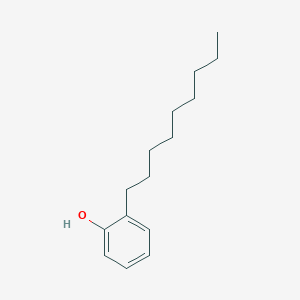

Structure

3D Structure

Properties

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Nonylphenol: A Technical Guide on its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol is an organic compound belonging to the broader family of alkylphenols. It is characterized by a phenol ring substituted with a nine-carbon alkyl chain at the ortho position. Commercial nonylphenol is typically a complex mixture of isomers, with the alkyl chain being branched.[1] This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, and toxicological effects of this compound, with a particular focus on its endocrine-disrupting activities. Detailed experimental protocols for key assays used to characterize its biological effects are also provided, along with visualizations of relevant signaling pathways and experimental workflows.

CAS Numbers and Isomers

Nonylphenols exist as a complex mixture of isomers, with different CAS numbers assigned to the general class, specific isomers, and branched variations. The nonyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) positions, and the alkyl chain can be linear or branched.[2][3]

| Substance | CAS Number | Notes |

| This compound | 136-83-4 | The specific ortho isomer.[3] |

| Nonylphenol (general class, mixed isomers) | 25154-52-3 | Refers to a mixture of nonylphenol isomers.[2][3] |

| 4-n-Nonylphenol | 104-40-5 | The linear para isomer.[2] |

| 4-Nonylphenol, branched | 84852-15-3 | The most common commercial form.[2] |

| 3-Nonylphenol | 139-84-4 | The meta isomer.[3] |

| Isononylphenol | 11066-49-2 | A mixture of branched isomers.[3] |

Physicochemical Properties

This compound is a viscous, pale-yellow liquid with a characteristic phenolic odor. It is sparingly soluble in water but soluble in organic solvents.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.35 g/mol | [2] |

| Appearance | Pale yellow viscous liquid | [4] |

| Boiling Point | 290-310 °C | [4] |

| Melting Point | -8 °C | [4] |

| Density | 0.95 g/cm³ | [2] |

| Water Solubility | 6 mg/L at 25°C (pH 7) | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 4.48 | [5] |

| Vapor Pressure | Negligible at 20°C | [4] |

| Flash Point | 148-155 °C (closed cup) | [4] |

| Auto-ignition Temperature | 370 °C | [4] |

Toxicological Properties and Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of estrogen.[2][5] This estrogenic activity is a result of its interaction with estrogen receptors (ERα and ERβ), leading to the disruption of normal hormonal signaling.[2]

Key Toxicological Effects:

-

Estrogenic Activity: this compound binds to estrogen receptors, although with a lower affinity than the natural hormone 17β-estradiol. This binding can trigger estrogen-responsive genes and pathways, leading to feminization effects in male aquatic organisms and potentially affecting reproductive health in mammals.[2][5]

-

Reproductive and Developmental Toxicity: Animal studies have shown that exposure to nonylphenol can lead to adverse reproductive outcomes, including altered sperm production and decreased testes weight.[6] Developmental exposure has been linked to decreased pup body weight.[6]

-

Carcinogenicity: Some studies suggest a link between nonylphenol exposure and an increased proliferation of breast cancer cells.[2]

-

Ecotoxicity: this compound is very toxic to aquatic organisms.[7] Due to its persistence and lipophilic nature, it can bioaccumulate in the food chain.[5][8]

Signaling Pathways Affected by this compound

The primary mechanism of action for this compound's endocrine-disrupting effects is its interaction with the nuclear estrogen receptor signaling pathway.

Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of target genes, leading to various cellular effects, including cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.

Competitive Estrogen Receptor Binding Assay

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri from immature female Sprague-Dawley rats are excised, trimmed of fat, and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

-

Binding Assay:

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled 17β-estradiol.

-

Incubations are carried out in a total volume of 500 µL at 4°C for 18-24 hours.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is added to the incubation tubes to adsorb the free radiolabeled estrogen.

-

The tubes are centrifuged, and the supernatant containing the bound radiolabeled estrogen is collected.

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated.

-

Uterotrophic Assay in Immature Rats

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature female rats.

Methodology:

-

Animal Model: Immature female rats (e.g., Wistar or Sprague-Dawley), approximately 21 days old, are used.

-

Dosing: this compound is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with 17α-ethinylestradiol) are included.

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and the uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterine horns are then blotted to remove luminal fluid and weighed again (blotted weight).

-

Data Analysis: The uterine weights of the this compound-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

In Vitro Cell Proliferation Assay (MCF-7 Cells)

This assay evaluates the effect of this compound on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of this compound or a vehicle control.

-

Proliferation Assessment: After a specified incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the cell proliferation in the this compound-treated wells is expressed as a percentage of the vehicle control.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the expression of specific genes in response to this compound treatment.

References

- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. NONYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fdathaiteci.fda.moph.go.th [fdathaiteci.fda.moph.go.th]

- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. health.state.mn.us [health.state.mn.us]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylphenols (NPs) are a complex class of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] Produced industrially through the acid-catalyzed alkylation of phenol with nonene, commercial nonylphenol is not a single entity but a complex mixture of over 100 structural isomers and congeners.[1][2][3] These isomers exhibit significant variability in their physicochemical properties, environmental fate, and biological activity, particularly their endocrine-disrupting potential. This guide provides a comprehensive overview of the structural and stereoisomers of nonylphenol, with a primary focus on the most studied para-substituted isomers due to a scarcity of detailed research on ortho-nonylphenol isomers. It covers their synthesis, physicochemical properties, estrogenic activity, and the experimental protocols used for their study.

Introduction to Nonylphenol Isomerism

The complexity of nonylphenol arises from two main sources of isomerism: the point of attachment of the nonyl group to the phenol ring and the branching of the nonyl chain itself.

1.1. Positional Isomerism

The nonyl group can be attached to the phenol ring at three different positions, giving rise to:

-

2-Nonylphenol (ortho-nonylphenol): The nonyl group is attached to the carbon atom adjacent to the hydroxyl group.

-

3-Nonylphenol (meta-nonylphenol): The nonyl group is attached to the carbon atom two positions away from the hydroxyl group.

-

4-Nonylphenol (para-nonylphenol): The nonyl group is attached to the carbon atom opposite the hydroxyl group.

Commercial nonylphenol mixtures are predominantly composed of para-substituted isomers (up to 90%), with a smaller fraction of ortho-isomers.[2][4]

1.2. Structural Isomerism of the Nonyl Chain

The nine-carbon alkyl chain can be linear (n-nonyl) or, more commonly, branched in numerous ways. The industrial synthesis using a mixed nonene feedstock leads to a wide array of branched isomers.[1] Theoretically, there are 211 constitutional isomers of 4-nonylphenol alone.[1]

1.3. Stereoisomerism

When the branching of the nonyl chain creates a chiral center (a carbon atom attached to four different groups), stereoisomers (enantiomers) can exist. This further increases the number of possible nonylphenol isomers to over 550 for 4-nonylphenol.[1] The separation and differential biological activity of these enantiomers are areas of active research.[5]

Synthesis of Nonylphenol Isomers

The industrial production of nonylphenol typically involves the Friedel-Crafts alkylation of phenol with a mixture of nonenes, resulting in a complex isomeric mixture.[1] For research purposes, specific, well-defined nonylphenol isomers are synthesized to study their individual properties and biological effects. Common synthetic strategies include:

-

Friedel-Crafts Alkylation with Defined Alkenes or Alkyl Halides: This method allows for the synthesis of specific isomers by using a pure nonene or nonyl halide as the alkylating agent and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[6][7] To favor para-substitution and minimize side reactions, anisole (methoxybenzene) is often used instead of phenol, followed by demethylation.[8]

-

Grignard Reagent Coupling: This approach involves the reaction of a Grignard reagent (R-MgX) with a suitable ketone, followed by dehydration and reduction, or coupling with a protected phenol derivative. This method offers greater control over the structure of the alkyl chain.[9]

Below is a generalized workflow for the synthesis and subsequent analysis of specific nonylphenol isomers.

Quantitative Data

The structural variations among nonylphenol isomers lead to differences in their physicochemical properties and biological activities.

3.1. Physicochemical Properties

The following table summarizes key physicochemical properties for a representative 4-nonylphenol isomer. It is important to note that these values can vary between isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [10] |

| Molecular Weight | 220.35 g/mol | [10] |

| Appearance | Pale yellow viscous liquid | [10] |

| Boiling Point | 317 °C | [10] |

| Melting Point | 42 °C | [10] |

| Water Solubility | 7 mg/L at 25 °C | [10] |

| log Kow | 5.76 | [10] |

3.2. Estrogenic Activity

The estrogenic activity of nonylphenol isomers is highly dependent on the structure of the alkyl chain. Some isomers are potent estrogen mimics, while others are significantly less active. The following table presents the estrogenic activity of several 4-nonylphenol isomers, often expressed as the EC₅₀ (half-maximal effective concentration) or relative potency compared to 17β-estradiol (E2).

| Isomer | Assay | EC₅₀ (µM) | Relative Potency (E2 = 1) | Reference |

| p353-NP | MVLN | - | Similar to technical mixture | [11] |

| p22-NP | MVLN | Weak agonist | - | [11] |

| p262-NP | MVLN | Weak agonist | - | [11] |

| 4n-NP | MVLN | Weak agonist | - | [11] |

| p353-NP | - | IC₅₀ of 6.6 µM | - | [12] |

| NP7 (4-(1,1-dimethyl-2-ethyl-pentyl)-phenol) | Yeast Assay | - | 1.9 x 10⁻³ | [4][13] |

Signaling Pathways

Nonylphenols exert their estrogenic effects primarily by interacting with estrogen receptors (ERs), namely ERα and ERβ.[1] This interaction can trigger genomic and non-genomic signaling pathways. More recently, nonylphenol has been identified as an agonist for the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogenic responses.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nonylphenol isomers. Below are generalized protocols for key experiments.

5.1. Synthesis of a Branched 4-Nonylphenol Isomer (General Protocol)

This protocol outlines a general two-step process involving a Grignard reaction to create a specific tertiary nonanol, followed by Friedel-Crafts alkylation of phenol.[9]

Step 1: Synthesis of Tertiary Nonanol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the appropriate Grignard reagent (e.g., propylmagnesium bromide) from magnesium turnings and the corresponding alkyl halide in anhydrous diethyl ether.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of a suitable ketone (e.g., 2-hexanone) in anhydrous diethyl ether dropwise while maintaining the temperature.

-

Quenching and Work-up: After the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting tertiary nonanol by distillation or column chromatography.

Step 2: Friedel-Crafts Alkylation of Phenol

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the synthesized tertiary nonanol and a molar excess of phenol in a suitable solvent (e.g., hexane).

-

Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a boron trifluoride etherate complex (BF₃·OEt₂), portion-wise while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and slowly add water to decompose the catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the resulting 4-nonylphenol isomer by column chromatography or distillation.

5.2. Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity.

-

Yeast Culture: Inoculate a culture of genetically modified Saccharomyces cerevisiae (containing the human estrogen receptor and a reporter gene, typically lacZ) in a suitable growth medium. Incubate until the culture reaches the mid-logarithmic growth phase.

-

Plate Preparation: Add serial dilutions of the test nonylphenol isomers and a 17β-estradiol standard to a 96-well microtiter plate. Include a solvent control. Allow the solvent to evaporate completely.

-

Incubation: Add the yeast culture, suspended in a medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside), to each well. Incubate the plate at a controlled temperature (e.g., 30-32°C) for 48-72 hours.

-

Measurement and Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader. Plot the absorbance values against the logarithm of the compound concentrations to generate dose-response curves and calculate EC₅₀ values.

5.3. E-Screen (MCF-7 Cell Proliferation) Assay

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7.

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Assay Setup: Seed the cells in 96-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of the test nonylphenol isomers or 17β-estradiol as a positive control.

-

Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number in each well using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: Generate dose-response curves and calculate the proliferative effect (PE) and relative proliferative potency (RPP) of the test compounds compared to 17β-estradiol.

Conclusion

The term "nonylphenol" represents a highly complex mixture of structural and stereoisomers, each with potentially unique physicochemical and biological properties. The vast majority of research has focused on the para-substituted isomers, revealing a strong structure-activity relationship for their estrogenic effects. A detailed understanding of the individual isomers is crucial for accurate risk assessment and for the development of safer alternatives. Further research is warranted to elucidate the specific structures and activities of the less-studied ortho- and meta-nonylphenol isomers and their various stereoisomers. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working in endocrinology, toxicology, and drug development to further investigate this important class of compounds.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. toxicslink.org [toxicslink.org]

- 3. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomers of a nonylphenol isomer: absolute configurations and estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Alkylation [organic-chemistry.org]

- 7. mt.com [mt.com]

- 8. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of branched para-nonylphenol isomers: occurrence and quantification in two commercial mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 2-Nonylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol (NP) is a member of the alkylphenol family of organic compounds, characterized by a phenol ring with a nine-carbon tail. While NP can exist in numerous isomeric forms, it is most commonly encountered as a complex mixture of branched isomers.[1] Its prevalence in the environment has garnered significant scientific attention due to its classification as a xenoestrogen and an endocrine-disrupting chemical (EDC).[1][2][3] This technical guide provides a comprehensive overview of the occurrence of this compound, detailing its presence in various environmental matrices and biota. It further outlines common experimental protocols for its detection and quantification and illustrates key signaling pathways affected by this compound. Although predominantly of anthropogenic origin, a rare natural source is also documented.

Anthropogenic Origins and Environmental Fate

The vast majority of this compound found in the environment is not of natural origin but is rather the degradation product of nonylphenol polyethoxylates (NPEs).[3][4][5] NPEs are non-ionic surfactants extensively used in a wide array of industrial applications and consumer products, including detergents, paints, pesticides, personal care products, and plastics.[1][2][6] These compounds are released into the environment through wastewater discharges from industrial and municipal sources.[2][3][7] In wastewater treatment plants and the wider environment, NPEs undergo biodegradation, leading to the formation of the more persistent and toxic this compound.[3][4][5]

Due to its low water solubility and high hydrophobicity (log Kow of 4.48), this compound tends to accumulate in organic-rich environmental compartments such as sewage sludge and sediments.[2][3][8] Its persistence is notable, with an estimated half-life in sediment exceeding 60 years.[1] While photodegradation can occur in sunlit surface waters, nonbiological degradation is generally considered negligible.[1][8]

A Rare Natural Occurrence

Despite its widespread presence as an environmental contaminant, a true natural source of nonylphenol has been identified. The velvet worm (Onychophora) produces nonylphenol as a key component of its defensive slime.[1] In this biological context, the nonylphenol serves to coat the ejection channel for the slime, preventing it from adhering to the organism, and it also slows the drying process of the slime, ensuring it reaches its intended target.[1] This remains the only well-documented instance of the natural production of nonylphenol in an organism.

Quantitative Occurrence of this compound

The following tables summarize the concentrations of this compound reported in various environmental and biological matrices. These values highlight the global distribution and bioaccumulation potential of this compound.

Table 1: Concentration of this compound in Environmental Matrices

| Matrix | Location | Concentration Range | Reference |

| Surface Water | Various Global Rivers | Not Detected - 30 µg/L | [7] |

| River Waters (General) | Up to 4.1 µg/L | [1][2][3] | |

| European Rivers | Tens of ng/L | [4] | |

| Sediment | Various Global Rivers/Lakes | Up to 1 mg/kg | [1][2][3] |

| Groundwater | Europe | Up to 3.8 µg/L | [4] |

| Austria | Up to 1,500 ng/L | [4] | |

| Drinking Water | Spain | 85 ng/L | [1] |

| Germany | 15 ng/L | [1] | |

| Air | Land to Open Sea | Declining Trend | [4] |

Table 2: Concentration of this compound in Biota and Food

| Matrix | Location | Concentration Range | Reference |

| Fish | Associated with Wastewater Discharge | Up to 110 µg/kg | [2] |

| Seafood | Taiwan | High Concentrations (Specific values not given) | [1] |

| Food (General) | Germany | 0.1 - 19.4 µg/kg | [1] |

| Taiwan | 5.8 - 235.8 µg/kg | [1] | |

| Specific Foods | Arabic Coffee | 18.9 µg/kg | [9] |

| Chilean Apples | 8.3 µg/kg | [9] | |

| Saudi Dates | 1.6 µg/kg | [9] | |

| Italian Apples | 1.0 µg/kg | [9] | |

| Human Breast Milk | Italy | 32 ng/mL | [1] |

| - | 0.97 - 4.37 ng/mL | [10] |

Experimental Protocols for Detection and Quantification

The accurate determination of this compound concentrations in various matrices is crucial for monitoring and risk assessment. Several analytical techniques are commonly employed, often involving an extraction and clean-up step followed by instrumental analysis.

Sample Extraction and Clean-up

1. Ultrasonic-Assisted Extraction (for solid samples like soil and sediment):

-

Principle: This method uses ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent.

-

Procedure:

-

A known weight of the solid sample (e.g., 2g of soil) is placed in a small glass column.[11]

-

An extraction solvent, typically a mixture of water and methanol (e.g., 30:70 v/v), is added.[11]

-

The mixture is subjected to ultrasonication for a defined period (e.g., two consecutive 15-minute steps at 45°C).[11]

-

The extract is collected for further clean-up.[11]

-

2. Solid-Phase Extraction (SPE) (for liquid samples and extracts):

-

Principle: SPE is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a complex mixture. C18 cartridges are commonly used for nonylphenol.

-

Procedure:

-

The SPE cartridge (e.g., 500 mg C18) is conditioned with appropriate solvents (e.g., methanol and acidified water).[11][12]

-

The aqueous sample or the solvent extract (mixed with water) is loaded onto the cartridge.[10][11]

-

Interfering substances are washed from the cartridge using a weak solvent mixture.[12]

-

The retained analytes (including this compound) are then eluted with a stronger solvent (e.g., methanol and acetonitrile or a methanol/dichloromethane solution).[11][12]

-

The eluate is collected, often evaporated to near dryness, and reconstituted in a suitable solvent for analysis.[11]

-

Instrumental Analysis

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL):

-

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The fluorescence detector provides high sensitivity and selectivity for phenolic compounds like nonylphenol.

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.[11]

-

Typical Parameters: The reconstituted extract is injected into the HPLC system. Separation is typically achieved on a C18 column. The fluorescence detector is set to appropriate excitation and emission wavelengths for nonylphenol.[11]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

-

Typical Parameters: An HP-5 column is often used for separation. The mass spectrometer is operated in a mode that allows for the detection of characteristic ions of nonylphenol.[13]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This highly sensitive and specific technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It allows for the identification and quantification of analytes at very low concentrations.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5][12][14]

-

Typical Parameters: Separation is achieved using a reverse-phase C18 column with a gradient elution.[14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for nonylphenol.[12][14]

Visualization of Signaling Pathways and Workflows

Signaling Pathways Disrupted by this compound

This compound is a known endocrine disruptor that can interfere with several key signaling pathways. Its estrogenic activity is a primary mechanism of its toxicity.[1][2]

Caption: this compound's estrogenic action and modulation of nitric oxide signaling.

This compound has also been shown to disrupt the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for regulating cell growth and differentiation.

Caption: Disruption of the TGF-β signaling pathway by this compound.

Experimental Workflow

The general workflow for the analysis of this compound in environmental samples is a multi-step process that ensures accurate and reliable results.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence and Biodegradation of Nonylphenol in the Environment [mdpi.com]

- 5. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]

- 6. sourcewatch.org [sourcewatch.org]

- 7. Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment [scielo.org.za]

- 8. connectjournals.com [connectjournals.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

- 13. pubs.aip.org [pubs.aip.org]

- 14. lcms.cz [lcms.cz]

A Comprehensive Technical Guide to the Synthesis and Application of 2-Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of 2-Nonylphenol, a significant industrial chemical. It details the evolution of its production methodologies, from early developments to current industrial protocols, and examines its widespread use in various sectors. The document further elucidates the compound's interaction with biological systems, particularly its role as an endocrine disruptor through the estrogen receptor signaling pathway. Quantitative data on production and market trends are presented, alongside detailed experimental protocols for its synthesis and analysis. Visual diagrams are provided to illustrate key processes and pathways, offering a comprehensive resource for professionals in research, development, and academia.

Introduction

Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] First synthesized in the 1940s, these compounds, particularly the branched 4-nonylphenol isomer, have seen extensive industrial use.[2] However, this guide will focus on the less commercially prevalent but scientifically significant isomer, this compound. Industrially, nonylphenols are produced through the acid-catalyzed alkylation of phenol with a mixture of nonenes, resulting in a complex isomeric mixture.[1] This guide will delve into the specific synthesis of this compound, its historical and current applications, and the analytical techniques used for its detection and quantification.

History and Evolution of Synthesis

The primary industrial route for nonylphenol production is the acid-catalyzed alkylation of phenol with nonenes.[1] This process typically yields a mixture of isomers, with the para-substituted (4-nonylphenol) being the most abundant. The synthesis of specific isomers like this compound is more targeted and often conducted at a laboratory scale for research purposes.

Industrial Synthesis of Nonylphenol Isomer Mixtures

The industrial synthesis of nonylphenol involves the reaction of phenol with a mixture of branched nonenes in the presence of an acid catalyst.[1] This process is highly exothermic.[3] Catalysts such as ion-exchange resins (e.g., Amberlyst 36 Dry) are commonly employed in liquid-phase alkylation.[4] Patents describe multi-stage reactor systems to control the reaction conditions and optimize the yield of the desired isomers.[5][6]

Laboratory Synthesis of Specific Isomers

The synthesis of specific nonylphenol isomers, including this compound, for research and analytical standards often involves Friedel-Crafts alkylation of phenol with a specific nonene isomer or nonyl alcohol in the presence of a Lewis acid catalyst. The purification of the desired isomer from the resulting mixture is a critical step and is typically achieved through chromatographic techniques.

Quantitative Data on Production and Use

| Metric | Value | Year | Region/Scope | Source |

| Estimated Use of NP and NPEs | 18,000 tonnes | 1998 | Canada | [7] |

| EU Production of NP | 73,500 tonnes | 1997 | European Union | [8] |

| EU Consumption of NP | ~78,500 tonnes | 1997 | European Union | [8] |

| Global Nonylphenol Market Value | USD 1.31 Billion | 2022 | Global | [9] |

| Projected Global Nonylphenol Market Value | USD 1.96 Billion | 2029 | Global | [9] |

| Global Nonylphenol Ethoxylates Demand | 207 thousand tonnes | 2024 | Global | [10] |

| Projected Global Nonylphenol Ethoxylates Demand | 436.26 kilotons | 2030 | Global | [11] |

Experimental Protocols

Industrial Production of Nonylphenol (General Method)

This protocol is a generalized representation based on patented industrial processes.[5][6]

Materials:

-

Phenol

-

Nonene (mixture of isomers)

-

Acid catalyst (e.g., ion-exchange resin)

Procedure:

-

Pre-treatment: Phenol is preheated to approximately 115-125°C.

-

Reaction: The preheated phenol is mixed with nonene at room temperature. The mixture is then fed through a series of reactors containing the acid catalyst. The reaction is typically carried out in stages to control the temperature, which can range from 85°C to 125°C.

-

Dephenolization: The reaction mixture is passed through a film evaporator to remove unreacted phenol.

-

Distillation: The crude nonylphenol is then distilled to separate the desired nonylphenol isomers from by-products. This is often a multi-step process involving different temperatures and pressures to achieve the desired purity. For instance, initial distillation might occur with a tower top temperature of 40-85°C and a still temperature of 170-215°C under reduced pressure (0.4-1.0 KPa).[5][6]

-

Rectification: Further purification is achieved through rectification to separate nonylphenol from dinonylphenol and other impurities, yielding a high-purity product.[5][6]

Synthesis of Nonylphenol using an Alkaline Ionic Liquid Catalyst

This method offers a more environmentally friendly approach.[12]

Materials:

-

Phenol

-

Nonene

-

Alkaline ionic liquid catalyst

Procedure:

-

Reaction Setup: Phenol and the alkaline ionic liquid catalyst are added to a three-neck flask.

-

Heating and Addition: The mixture is stirred and heated to 70-100°C. Nonene is then added dropwise over a period of 2-6 hours.

-

Reaction Completion: The reaction is continued with stirring at a constant temperature for 1-3 hours after the addition of nonene is complete.

-

Catalyst Separation: The mixture is cooled to room temperature, causing the alkaline ionic liquid to solidify, allowing for easy separation from the product.

-

Purification: The resulting nonylphenol mixture is then purified by pre-separating excess phenol followed by rectification.[12]

Analytical Methods for Quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is suitable for the analysis of nonylphenol in aqueous samples without the need for derivatization. Separation is based on polarity using a liquid mobile phase, followed by detection of the native fluorescence of the compound.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. The analyte must be volatile or made volatile through derivatization.[13]

Liquid Chromatography/Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to characterize and quantify nonylphenol and its ethoxylates in complex environmental samples.[14][15]

Applications and Uses

Nonylphenols and their derivatives have been used in a wide array of industrial and consumer products for over 50 years.[16]

-

Surfactants: The primary use of nonylphenol is as a precursor in the manufacturing of nonylphenol ethoxylates (NPEs), which are non-ionic surfactants used in detergents, emulsifiers, wetting agents, and dispersing agents.[1][17]

-

Antioxidants and Stabilizers: Nonylphenol is used to produce tris(4-nonylphenyl) phosphite (TNPP), an antioxidant used to protect polymers like rubber and plastics.[1] Barium and calcium salts of nonylphenol act as heat stabilizers for PVC.[1]

-

Resins and Coatings: It is used in the formulation of epoxy resins and other polymers.[1]

-

Other Industrial Applications: Other uses include lubricating oil additives, in the production of phenolic resins, and as intermediates in the synthesis of other chemicals.[1][9]

Signaling Pathways and Biological Interactions

Nonylphenol has garnered significant attention due to its endocrine-disrupting properties, acting as a xenoestrogen.[1] It can mimic the effects of estrogen by binding to estrogen receptors (ERs), primarily ERα and ERβ.[18][19]

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like nonylphenol to the estrogen receptor can trigger a cascade of cellular events.

Caption: Estrogen receptor signaling pathway activated by this compound.

This interaction can lead to the transcription of estrogen-responsive genes, potentially causing adverse effects on reproductive and developmental health.[18] Studies have shown that nonylphenol can induce transcriptional activity in estrogen receptor-positive breast cancer cells.[18]

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound in a research setting.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound, while less ubiquitous than its 4-substituted isomer, remains a compound of significant interest due to its historical industrial relevance and its well-documented endocrine-disrupting properties. Understanding its synthesis, from large-scale industrial processes to specific laboratory preparations, is crucial for assessing its environmental fate and biological impact. The detailed protocols and analytical methods presented in this guide provide a solid foundation for researchers and professionals engaged in the study of this important environmental contaminant. Continued research into its biological interactions and the development of safer alternatives are essential areas of ongoing investigation.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 6. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 7. Toxic substances list: nonylphenol and its ethoxylates - Canada.ca [canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. maximizemarketresearch.com [maximizemarketresearch.com]

- 10. Nonylphenol Ethoxylates Market Size, Share, Analysis & Forecast 2035 [chemanalyst.com]

- 11. mordorintelligence.com [mordorintelligence.com]

- 12. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]

- 15. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. toxicslink.org [toxicslink.org]

- 18. Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

2-Nonylphenol molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of 2-Nonylphenol

This guide provides a focused overview of the fundamental molecular characteristics of this compound, specifically its molecular weight and chemical formula. This information is essential for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where precise chemical data is paramount.

Chemical Identity and Molecular Formula

This compound is an organic compound belonging to the wider family of alkylphenols.[1] It consists of a phenol ring substituted with a nine-carbon alkyl chain (nonyl group) at the second position. The chemical formula for this compound has been consistently identified as C15H24O .[2][3][4][5][6][7]

It is important to note that the term "nonylphenol" can refer to a mixture of isomers where the nonyl group is attached at different positions on the phenol ring.[1] The specific isomer, this compound, has the CAS Registry Number 136-83-4.[3][6] A branched variant of this compound is also referenced with the CAS Number 91672-41-2.[2][4]

Molecular Weight

The molecular weight of a compound is a critical parameter in a vast array of chemical calculations and experimental designs. For this compound, the molecular weight is established as 220.35 g/mol .[3][7] A more precise value of 220.3505 g/mol has also been reported.[4]

Summary of Molecular Data

For ease of reference and comparison, the core quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol [3][7] |

| CAS Number | 136-83-4[3][6] |

| CAS Number (Branched) | 91672-41-2[2][4] |

Note on Experimental Protocols and Visualizations: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As this guide focuses on the established values of these fundamental properties, detailed experimental protocols and signaling pathway diagrams, which are not applicable to this specific topic, have been omitted.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. Phenol, 2-nonyl-, branched | 91672-41-2 [chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Phenol, 2-nonyl-, branched | 91672-41-2 [chemnet.com]

- 5. This compound [stenutz.eu]

- 6. NONYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. plantaedb.com [plantaedb.com]

A Comprehensive Technical Guide to the Solubility of 2-Nonylphenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Nonylphenol. Due to the prevalence of isomeric mixtures in commercial products and environmental studies, this guide also incorporates data on nonylphenol (NP) and its para-isomers where relevant, with specific notations. A significant challenge in compiling this guide is the limited availability of precise quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature. Consequently, this document emphasizes detailed experimental protocols to enable researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with a nine-carbon alkyl chain at the ortho position. It is a member of the broader family of nonylphenols, which are widely used in the manufacturing of antioxidants, lubricating oil additives, and as precursors to non-ionic surfactants such as nonylphenol ethoxylates.[1] The position and branching of the nonyl group significantly influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter for its industrial applications, environmental fate, and toxicological assessment.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various systems. The following tables summarize the available quantitative solubility data for nonylphenol. It is important to note that much of the available data pertains to isomeric mixtures of nonylphenol, which are often predominantly composed of the para-isomer.

Solubility in Water

The solubility of nonylphenol in water is consistently reported to be low, a characteristic attributed to its long, hydrophobic nonyl chain.

| Compound | Temperature (°C) | pH | Solubility | Method | Reference |

| Nonylphenol (NP) | 25 | 7 | 4.9 ± 0.4 mg/L | Shake-flask & Surface Tension | [2][3] |

| Nonylphenol (NP) | 25 | - | (2.22 ± 0.18) x 10⁻⁵ mol/L | Shake-flask & Surface Tension | [2][3] |

| 4-Nonylphenol | 25 | - | 7 mg/L | Not Specified | [4] |

| p-Nonylphenol, branched | - | - | 5 g/L* | Not Specified | [5] |

*Note: The solvent for this high solubility value for branched p-Nonylphenol is not specified in the source and should be treated with caution.

Solubility in Organic Solvents

While numerous sources state that nonylphenol is soluble in a variety of organic solvents, specific quantitative data for this compound is scarce. The available qualitative information is summarized below. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications.

| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |

| Alcohols | Methanol, Ethanol, Aliphatic Alcohols | Soluble | [1][6][7] |

| Aprotic Solvents | Acetonitrile, Acetone | Soluble | [7][8] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [4][6] |

| Halogenated Solvents | Chlorinated Solvents, Carbon Tetrachloride | Soluble | [4][6] |

| Aliphatic Hydrocarbons | Heptane, Hexane | Soluble | [4][6] |

| Ethers | Diethyl ether | Soluble | [8] |

| Amines | Aniline | Soluble | [6] |

| Glycols | Ethylene Glycol | Soluble | [6] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, this section provides a detailed methodology for determining the solubility of this compound in both aqueous and organic solvents using the widely accepted shake-flask method.

Shake-Flask Method for Solubility Determination

This method is based on the principle of equilibrating a surplus of the solute with the solvent at a constant temperature and subsequently measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, methanol, hexane)

-

Flasks with airtight stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV/MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved this compound. For some systems, centrifugation at the same temperature may be necessary to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the collected sample through a suitable filter to remove any remaining micro-particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered sample and the standard solutions using a calibrated analytical method (e.g., GC-MS or HPLC).

-

Calculation: Determine the concentration of this compound in the filtered sample from the calibration curve. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

Analytical Methods for Quantification

The accurate quantification of this compound is critical for solubility determination. The following methods are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be required to improve its chromatographic properties.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: HPLC is suitable for the analysis of non-volatile compounds. UV detection is often used, but MS detection provides higher selectivity and sensitivity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Partitioning behavior of this compound between water and an organic solvent.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physicochemical Properties and Biological Interactions of 2-Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Nonylphenol, details the experimental methodologies for their determination, and explores a key signaling pathway through which this compound exerts its biological effects.

Physicochemical Data of Nonylphenol

Nonylphenol is typically encountered as a complex mixture of isomers, with the 4-nonylphenol isomer being the most predominant in commercial products. This compound is often present as an impurity.[1] The physical properties, therefore, are often reported as ranges reflecting this isomeric diversity.

| Property | Value | Notes |

| Melting Point | -10°C to 10°C | As an oily liquid, nonylphenol does not have a sharp melting point. Values as low as -10°C have been reported, with some sources indicating a range of -8 to 2°C.[1][2][3][4] The substance may set to a glass below -10°C.[3] |

| Boiling Point | 290°C to 310°C | The boiling point is typically reported in the range of 293 to 297°C.[2][4] Some thermal decomposition may occur at these temperatures.[1] |

| Appearance | Clear to pale yellow viscous liquid | Possesses a slight phenolic odor.[1][3] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of organic compounds like this compound is crucial for their characterization and purity assessment.[5] Standard laboratory procedures are employed for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For substances like nonylphenol which can be liquid at room temperature, a freezing point determination may be more appropriate, which is the temperature at which it solidifies upon cooling. A common method for determining the melting point of a solid is the capillary tube method.

Capillary Tube Method:

-

Sample Preparation: A small amount of the powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus with a heated metal block.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow (0.5-1°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.[8]

-

Apparatus: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid such as mineral oil.[9]

-

Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will escape.[5] When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Observation: The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The highest, stable temperature observed on the thermometer during the distillation process is recorded as the boiling point.[7][9]

Biological Activity: Signaling Pathway

Nonylphenol is recognized as a xenoestrogen, an environmental endocrine disruptor that can mimic the effects of estrogen.[2] One of the key mechanisms through which nonylphenol exerts its estrogen-like effects is by activating the G protein-coupled estrogen receptor (GPER).[2][10] This initiates a cascade of intracellular signaling events.

The binding of nonylphenol to GPER can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This process involves the activation of Src, a tyrosine kinase, which in turn leads to the release of heparin-binding EGF-like growth factor (HB-EGF) through the action of matrix metalloproteinases (MMPs). HB-EGF then binds to and activates EGFR, triggering downstream signaling pathways, such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can influence cellular processes like proliferation.[11][12][13]

Caption: Nonylphenol-induced GPER signaling pathway.

References

- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonylphenol Boiling Point: 293 To 297 C Boiling Point: 293 To 297 C at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Nonylphenol in Aqueous Matrices

Introduction: The Analytical Challenge of 2-Nonylphenol

This compound (2-NP), a member of the broader class of nonylphenols (NPs), represents a significant analytical challenge due to its complex isomeric nature and its classification as an endocrine-disrupting compound (EDC).[1][2] Nonylphenols are degradation products of nonylphenol ethoxylates (NPEs), a group of non-ionic surfactants widely used in industrial and domestic applications.[3] Consequently, NPs are frequently detected in various environmental water bodies, raising concerns about their potential adverse effects on aquatic organisms and human health.[2][4] The accurate and sensitive quantification of 2-NP in water is therefore crucial for environmental monitoring and risk assessment.

This document provides a comprehensive guide to the analytical methodologies for the detection of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental science. The protocols detailed herein are grounded in established analytical principles and validated methodologies, including those recognized by the U.S. Environmental Protection Agency (EPA).

Methodological Approaches: A Comparative Overview

The selection of an appropriate analytical method for 2-NP is contingent upon several factors, including the required sensitivity, the complexity of the water matrix, available instrumentation, and the desired sample throughput. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] Both techniques are typically preceded by a sample preparation step to extract and concentrate the analyte from the aqueous matrix.

| Method | Principle | Typical Detection Limit | Advantages | Disadvantages | References |

| GC-MS | Separation of volatile compounds followed by mass-based detection. Derivatization is often required for NPs. | 0.01 - 1 µg/L | High chromatographic resolution, excellent for isomer separation. | Requires derivatization, which can add complexity and potential for error. | [2][6][7] |

| LC-MS/MS | Separation of compounds in the liquid phase followed by highly selective and sensitive tandem mass spectrometry. | 4.9 ng/L (for 4-tert-octylphenol) - 24 ng/L (for nonylphenol) | High sensitivity and selectivity, direct analysis of underivatized NPs is possible. | Matrix effects can be more pronounced, potentially requiring more complex sample cleanup. | [4][5] |

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for achieving accurate and reproducible results in 2-NP analysis. The primary goals are to isolate the analyte from the complex water matrix, concentrate it to a detectable level, and remove potential interferences.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely adopted and highly effective technique for the extraction of 2-NP from water samples.[1][8][9] It offers high recovery rates and good cleanup, minimizing matrix effects in the subsequent analysis.[8]

-

Cartridge Selection: C18 cartridges are commonly used for the retention of nonylphenols.[8]

-

Cartridge Conditioning:

-

Sample Loading:

-

Washing: Wash the cartridge with a small volume of Milli-Q water to remove any remaining interfering substances.[9]

-

Drying: Dry the cartridge under vacuum for 15-30 minutes until the sorbent is visibly dry.[5]

-

Elution: Elute the retained 2-NP with a suitable organic solvent. A mixture of methanol and acetonitrile or methanol and dichloromethane are effective eluents.[1][5][8] For example, use 10 mL of a methanol and acetone mixture (1:1, v/v).[9]

-

Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.[9]

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classical and straightforward method for extracting 2-NP from water samples.[10]

-

Sample Preparation: Take a known volume of the water sample (e.g., 0.5 L) in a separatory funnel.[6] Acidify the sample with HCl.[6]

-

Extraction:

-